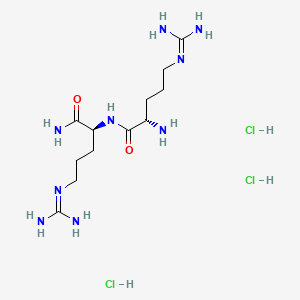
18-Nor-3-ketoaphidicolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Nor-3-ketoaphidicolin is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and various functional groups, including hydroxyl and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-3-ketoaphidicolin typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the cycloheptane ring system through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Methylation to introduce the dimethyl groups.
- Final steps to form the methano bridge and hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
18-Nor-3-ketoaphidicolin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a model system for studying complex ring structures and reaction mechanisms.
Biology
In biology, it may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 18-Nor-3-ketoaphidicolin exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Nor-3-ketoaphidicolin: Unique due to its specific ring structure and functional groups.
Other similar compounds: Compounds with similar ring structures or functional groups, such as other cycloheptane derivatives or hydroxymethyl-substituted compounds.
Uniqueness
This compound is unique due to its combination of multiple fused rings, hydroxyl groups, and a methano bridge, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
123355-76-0 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.446 |
InChI |
InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3/t12-,13+,14-,15-,17-,18+,19+/m1/s1 |
Clé InChI |
UKNWQIREDRCBQI-WEYWOMDKSA-N |
SMILES |
CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)



![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)

![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)



